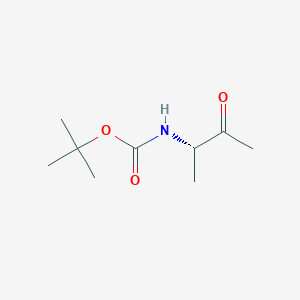
4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde
Descripción general
Descripción
4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzaldehyde is a complex organic compound that combines the structural features of terpyridine and benzaldehyde. Terpyridine is a heterocyclic compound derived from pyridine, known for its ability to act as a ligand in coordination chemistry . Benzaldehyde, on the other hand, is an aromatic aldehyde with a characteristic almond-like odor
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzaldehyde typically involves the condensation of 2-acetylpyridine with benzaldehyde derivatives. One common method is the reaction of 2-acetylpyridine with benzaldehyde in the presence of a base, such as sodium hydroxide, to form the corresponding terpyridine derivative . This reaction is usually carried out under reflux conditions in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of benzaldehyde, a key component in the synthesis of 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzaldehyde, involves the oxidation of toluene using various oxidizing agents. One method involves the use of air and a vanadium (V) oxide catalyst to oxidize toluene to benzaldehyde . This process is efficient and widely used in the chemical industry.
Análisis De Reacciones Químicas
Types of Reactions
4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Condensation: The compound can undergo condensation reactions with various nucleophiles, such as amines, to form Schiff bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Condensation: Acid or base catalysts are often employed to facilitate condensation reactions.
Major Products
Oxidation: 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzoic acid.
Reduction: 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzyl alcohol.
Condensation: Various Schiff bases and imines.
Aplicaciones Científicas De Investigación
4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzaldehyde and its derivatives often involves coordination with metal ions. In biological systems, these metal complexes can disrupt cellular processes by targeting specific proteins and pathways. For example, platinum-based complexes of the compound have been shown to induce mitophagy, a selective autophagic process that degrades dysfunctional mitochondria . This involves the disruption of mitophagy-related protein expression, mitochondrial membrane potential dissipation, and elevation of reactive oxygen species levels.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: Another polypyridine compound used as a ligand in coordination chemistry.
1,10-Phenanthroline: A heterocyclic compound with similar coordination properties.
2,2’6’,2’'-Terpyridine: The parent compound of 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzaldehyde.
Uniqueness
4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzaldehyde is unique due to the presence of both terpyridine and benzaldehyde moieties, which confer distinct chemical reactivity and coordination properties. This dual functionality allows for the formation of a wide range of metal complexes with diverse applications in chemistry, biology, and materials science.
Propiedades
IUPAC Name |
4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O/c26-15-16-7-9-17(10-8-16)18-13-21(19-5-1-3-11-23-19)25-22(14-18)20-6-2-4-12-24-20/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJWYIMVYGQRAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B144821.png)
![Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B144824.png)
![5-Bromobenzo[d]oxazole](/img/structure/B144829.png)

![2-{[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl)oxy]methyl}oxirane](/img/structure/B144832.png)




